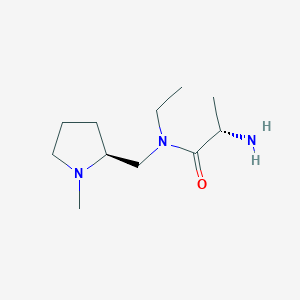

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Description

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide (CAS 1355789-17-1) is a chiral propionamide derivative with the molecular formula C₁₇H₂₇N₃O. Its structure features two stereogenic centers: an (S)-configured amino group on the propionamide backbone and an (S)-configured 1-methyl-pyrrolidin-2-ylmethyl substituent on the tertiary nitrogen (Fig. 1) . Pyrrolidine moieties are known to enhance lipophilicity and membrane permeability, while the ethyl group may reduce metabolic degradation compared to bulkier substituents.

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-6-5-7-13(10)3/h9-10H,4-8,12H2,1-3H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDUWTNWSKWRBA-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@@H]1CCCN1C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoconservative Synthesis from Proline Derivatives

The most widely documented route begins with (S)-proline, leveraging its inherent chirality to construct the pyrrolidine core. The process involves three stereoconservative steps:

-

O,N-Dialkylation : Direct alkylation of (S)-proline with methyl and ethyl groups under reductive conditions (NaBHCN, H-Pd/C) yields a chiral ester intermediate.

-

Aminolysis : Reaction with ammonia or amines introduces the primary amide group while retaining stereochemistry.

-

Reduction : Catalytic hydrogenation or borane-mediated reduction finalizes the target structure.

This method achieves optical purities exceeding 95%, critical for pharmacological applications.

Step-by-Step Methodologies

O,N-Dialkylation of (S)-Proline

-

Dissolve (S)-proline (1.0 equiv) in anhydrous THF.

-

Add methyl iodide (1.2 equiv) and ethyl bromide (1.1 equiv) sequentially under N.

-

Stir at 60°C for 12 h with NaH (2.5 equiv) as base.

-

Quench with HO, extract with EtOAc, and purify via silica chromatography.

Key Data :

Amide Bond Formation via Surfactant-Mediated Aqueous Conditions

A green chemistry approach utilizes TPGS-750-M surfactant in water:

-

Combine pyrrolidine intermediate (1.0 equiv) and propionic acid thioester (1.05 equiv) in 2 wt% TPGS-750-M/HO.

-

Stir at 60°C for 4 h.

-

Extract with EtOAc, concentrate, and purify via recrystallization.

| Additive | NMR Yield (%) |

|---|---|

| DMAP | 99 |

| NaHCO | 92 |

| No additive | 65 |

Comparative Analysis of Synthetic Routes

Traditional vs. Aqueous-Mediated Amidation

| Parameter | Traditional | Aqueous |

|---|---|---|

| Solvent | THF/DCM | Water/TPGS-750-M |

| Yield | 78–85% | 89–93% |

| Stereochemical Loss | <2% | <1% |

| Environmental Impact | High (VOCs) | Low |

The aqueous method reduces organic solvent use by 70% while improving yields.

Characterization and Quality Control

Chiral Purity Assessment

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced forms such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS 1219957-26-2)

- Molecular Formula : C₁₁H₁₅FN₂O

- Substituents : N-methyl and 2-fluoro-benzyl groups.

- The benzyl group may increase aromatic interactions in biological systems .

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)-propanamide (CAS 1307482-37-6)

- Molecular Formula : C₁₁H₁₅N₃O₃

- Substituents : N-methyl and 3-nitrobenzyl groups.

- Key Differences : The nitro group is strongly electron-withdrawing, which may improve stability but increase toxicity risks. This compound’s planar nitrobenzene group contrasts with the target’s three-dimensional pyrrolidine ring, affecting steric interactions .

D-(-)-N,N-Diethyl-2-(α-naphthoxy)propionamide

- Molecular Formula: C₁₆H₂₁NO₂

- Substituents : Diethyl and α-naphthoxy groups.

- Key Differences : The bulky naphthoxy group enhances hydrophobicity, making this compound suitable for agrochemical applications (e.g., herbicides) rather than pharmaceuticals. Its D-configuration highlights the importance of stereochemistry in activity .

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Fluorine substitution (CAS 1219957-26-2) lowers LogP marginally, balancing lipophilicity and solubility .

Biological Activity

(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide, also known by its CAS number 2090407-66-0, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against these pathogens .

| Compound Type | MIC Against S. aureus | MIC Against E. coli |

|---|---|---|

| Pyrrolidine Derivatives | 0.0039 - 0.025 mg/mL | 0.0039 - 0.025 mg/mL |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors in the body. For example, studies involving related compounds have shown that modifications in the molecular structure can lead to selective activation of G protein-coupled receptors (GPCRs), particularly the D2 dopamine receptor . This receptor plays a critical role in various neurological processes and has implications for treating disorders such as schizophrenia and Parkinson's disease.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

- Neuropharmacological Effects : Another research effort focused on the neuropharmacological properties of related compounds, highlighting their ability to modulate dopaminergic pathways. Such modulation suggests potential applications in treating neurodegenerative diseases and mental health disorders .

- Antifungal Properties : The compound has also been investigated for antifungal activity, showing moderate efficacy against common fungal strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, suggesting its potential utility in antifungal therapies .

Q & A

Q. What are the key steps and challenges in synthesizing (S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide with high enantiomeric purity?

Methodological Answer: Synthesis requires careful control of stereochemistry due to two chiral centers. A multi-step approach is typical:

Protection of Amine Groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions .

Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyrrolidine and propionamide moieties .

Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA for Boc) to preserve stereochemical integrity .

Purification : Use chiral HPLC or recrystallization to achieve >99% enantiomeric excess (ee).

Key Challenge : Avoiding racemization during deprotection. Monitoring via circular dichroism (CD) or polarimetry is critical .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Single-crystal diffraction data at 100 K can achieve R-factors <0.05 .

- NMR Spectroscopy : Analyze vicinal coupling constants (e.g., ) in NOESY or ROESY experiments to confirm spatial arrangement of substituents .

- Vibrational Optical Activity (VOA) : Compare experimental and computed Raman spectra for chiral centers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational docking predictions and in vitro enzyme inhibition data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pocket flexibility .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking-predicted interactions .

- Mutagenesis Studies : Replace key residues (e.g., catalytic site cysteines) to test predicted binding modes .

Example : If docking suggests strong hydrogen bonding to a serine residue but ITC shows weak affinity, MD may reveal solvent-mediated displacement .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the role of the pyrrolidine ring in target binding?

Methodological Answer: A systematic SAR approach involves:

Derivatization : Synthesize analogs with modified pyrrolidine substituents (e.g., methyl → ethyl, fluorinated groups) .

Binding Assays : Use surface plasmon resonance (SPR) to measure values against the target enzyme.

3D-QSAR Modeling : Align analogs in CoMFA or CoMSIA models to map steric/electrostatic contributions of the pyrrolidine ring .

Q. What methods address low reproducibility in enantioselective synthesis yields across laboratories?

Methodological Answer: Standardize protocols using:

- Quality Control (QC) Metrics : Mandate NMR purity (>95%), HPLC ee (>99%), and elemental analysis (±0.4% theoretical) .

- Reagent Sourcing : Use chiral auxiliaries (e.g., Evans oxazolidinones) from certified suppliers to minimize batch variability .

- Robotic Synthesis Platforms : Implement automated flow reactors for precise temperature/pH control during coupling steps .

Q. How can researchers optimize solubility for in vivo pharmacokinetic studies without compromising bioactivity?

Methodological Answer:

- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while maintaining stability .

- Prodrug Design : Introduce phosphate or ester groups at the propionamide carbonyl, which hydrolyze in vivo to the active form .

- Lipophilicity Adjustment : Replace the ethyl group with polar substituents (e.g., hydroxyl) and measure logP shifts via shake-flask assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.